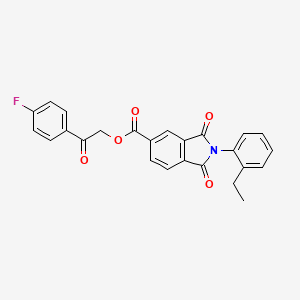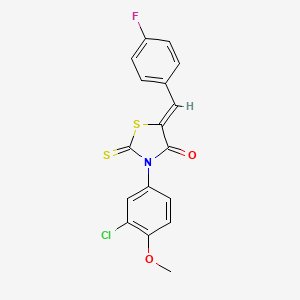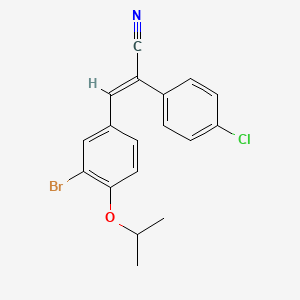
N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
説明
Synthesis Analysis
The synthesis of N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide and related compounds involves multi-step chemical reactions, starting from base benzenesulfonamide structures. For instance, a study on the structural properties of potent human carbonic anhydrase inhibitors bearing a similar moiety emphasizes designing and synthesizing cycloalkylamino-1-carbonylbenzenesulfonamides. These syntheses often involve nucleophilic substitution reactions, installation of hydrophobic or hydrophilic functionalities, and modifications on the cycloalkylamine nucleus (Buemi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide is often elucidated using X-ray crystallography. These studies provide detailed information on the compound's crystalline structure and the intermolecular interactions, such as hydrogen bonding, π-π interactions, and hydrophobic interactions, that contribute to its stability and reactivity. For example, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide highlight the importance of weak CeH…O and CeH…N hydrogen bonds in stabilizing the molecular structure (Al-Hourani et al., 2016).
科学的研究の応用
Anticancer Activity
Research on N-acylbenzenesulfonamides, which share structural similarities with N-cyclopropyl-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, has shown promising anticancer properties. A study by Żołnowska et al. (2015) synthesized a series of N-acylsulfonamides demonstrating cytotoxic activity against human cancer cell lines such as MCF-7, HCT-116, and HeLa. These compounds' anticancer activity was associated with their molecular structure, indicating that specific substitutions could enhance their therapeutic potential. QSAR studies further supported these findings, linking anticancer activity to topological distances, ring systems, and positive charge distribution (Żołnowska et al., 2015).
Enzyme Inhibition for Cancer Therapy
Another study focused on the inhibition of carbonic anhydrase isozymes, which are crucial for the proliferation of cancer cells. Alafeefy et al. (2015) reported that sulfonamides incorporating piperidinyl moieties significantly inhibited CA IX, a transmembrane enzyme associated with tumor growth. These findings highlight the potential of such compounds in developing targeted cancer therapies (Alafeefy et al., 2015).
Phospholipase A2 Inhibition
Oinuma et al. (1991) identified sulfonamide derivatives as potent inhibitors of membrane-bound phospholipase A2 (PLA2), an enzyme involved in the inflammatory process and associated with various cardiovascular diseases. Specifically, N-(phenylalkyl)piperidine derivatives showed significant inhibitory effects, suggesting their potential in therapeutic applications related to inflammation and cardiovascular health (Oinuma et al., 1991).
Cognitive Enhancement via 5-HT6 Receptor Antagonism
Sulfonamide compounds have also been explored for their potential in cognitive enhancement. Hirst et al. (2006) studied SB-399885, a sulfonamide with high affinity for the 5-HT6 receptor, demonstrating significant cognitive enhancement in animal models. This research suggests the utility of sulfonamide derivatives in treating cognitive deficits, such as those seen in Alzheimer's disease and schizophrenia (Hirst et al., 2006).
特性
IUPAC Name |
N-cyclopropyl-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-22-15-8-7-13(23(20,21)17-12-5-6-12)11-14(15)16(19)18-9-3-2-4-10-18/h7-8,11-12,17H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUNUUMIFDJZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(methylsulfanyl)-3-(piperidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4628588.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-cyclohexylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628604.png)
![2-methoxyethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate](/img/structure/B4628612.png)
![2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4628621.png)
![ethyl 4-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4628625.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)


![methyl 3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4628659.png)
![N-{2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4628664.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)